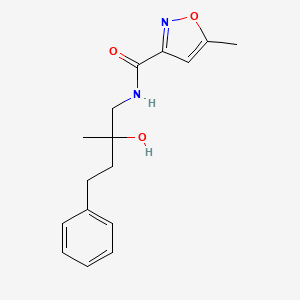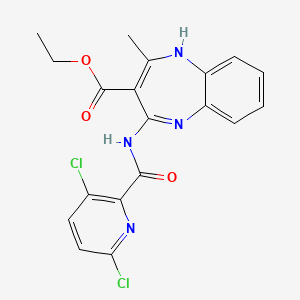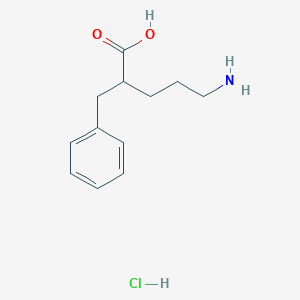![molecular formula C8H15NO3S B2905173 ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 1255940-61-4](/img/structure/B2905173.png)
ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate is a chemical compound with a unique structure that includes an ethyl ester, a tert-butylsulfinyl group, and an iminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate typically involves the reaction of tert-butylsulfinamide with ethyl glyoxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the iminoacetate linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The iminoacetate moiety can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to engage in diverse chemical transformations.
Comparison with Similar Compounds
Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate can be compared with other similar compounds, such as:
tert-Butyl esters: These compounds share the tert-butyl group but differ in their ester and imino functionalities.
Sulfinyl compounds: Compounds with sulfinyl groups exhibit similar reactivity but may have different substituents affecting their chemical behavior.
Iminoacetates: These compounds have the iminoacetate moiety but may lack the sulfinyl group, leading to different reactivity and applications.
The uniqueness of ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
1255940-61-4 |
|---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
ethyl 2-tert-butylsulfinyliminoacetate |
InChI |
InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
CHPAJOSJONRYPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=NS(=O)C(C)(C)C |
Isomeric SMILES |
CCOC(=O)C=N[S@@](=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=NS(=O)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)
![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)
![4'-Propyl-[1,1'-biphenyl]-4-thiol](/img/structure/B2905096.png)

![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2905100.png)
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)

![N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2905106.png)


![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)

